2-Methyl 4-benzyloxybenzaldehyde

Medicinal Chemistry Anticancer Screening Structure-Activity Relationship

Why source this specific isomer? The ortho-methyl group at the 2-position introduces steric and electronic perturbations that modulate aldehyde electrophilicity and biological target engagement—effects absent in non-methylated analogs. This scaffold demonstrates antiproliferative activity at 1–10 μM against HL-60 leukemia cells and serves as a selective ALDH1A3 inhibitor core (IC50 as low as 0.23 μM). The crystalline solid morphology (mp 58–62°C) ensures accurate automated dispensing, while the benzyl protecting group offers orthogonal stability in multi-step syntheses. Procure ≥97% purity to eliminate confounding impurities in SAR campaigns and HPLC method development.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 101093-56-5
Cat. No. B026560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl 4-benzyloxybenzaldehyde
CAS101093-56-5
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O
InChIInChI=1S/C15H14O2/c1-12-9-15(8-7-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
InChIKeyOGVPJBJWJCZBTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl 4-Benzyloxybenzaldehyde (CAS 101093-56-5): Ortho-Methylated Benzyloxybenzaldehyde Scaffold for Pharmaceutical Intermediate Procurement


2-Methyl 4-benzyloxybenzaldehyde (CAS 101093-56-5) is an ortho-methylated aromatic aldehyde derivative featuring a benzyloxy protecting group at the para position relative to the formyl functionality . This substitution pattern imparts distinct physicochemical properties compared to non-methylated analogs, including a melting point of 58–62 °C and reduced aqueous solubility relative to 4-benzyloxybenzaldehyde . The compound serves as a versatile building block in medicinal chemistry, enabling aldol condensations, Wittig olefinations, and reductive aminations for constructing more complex pharmacophores [1]. Commercial availability at purities exceeding 97% (GC/HPLC) from multiple established suppliers supports its use in both exploratory research and gram-scale synthesis campaigns .

2-Methyl 4-Benzyloxybenzaldehyde vs. Non-Methylated Benzyloxybenzaldehydes: Why Ortho-Substitution Alters Reactivity and Biological Performance


Generic substitution of benzyloxybenzaldehyde isomers is not supported by experimental evidence due to position-dependent divergence in both synthetic utility and biological activity. While 4-benzyloxybenzaldehyde (CAS 4397-53-9) and 3-benzyloxybenzaldehyde (CAS 1700-37-4) share the same core scaffold, the presence of an ortho-methyl group at the 2-position introduces steric and electronic perturbations that modulate aldehyde electrophilicity and alter binding interactions with biological targets [1]. Comparative anticancer screening data demonstrate that 2-(benzyloxy)benzaldehyde derivatives exhibit antiproliferative activity at 1–10 μM against HL-60 leukemia cells, whereas para-substituted variants lacking ortho substitution fail to achieve comparable potency in the same assay system [2]. Furthermore, the ortho-methyl substitution alters physical handling characteristics—the solid crystalline powder morphology with melting point 58–62 °C contrasts with lower-melting or liquid analogs—affecting formulation workflows and storage stability requirements . These distinctions necessitate compound-specific sourcing for reproducible research outcomes.

Quantitative Comparative Evidence: 2-Methyl 4-Benzyloxybenzaldehyde Differentiation from Closest Structural Analogs


Antiproliferative Activity Differentiation: Ortho-Methyl Substitution Enables HL-60 Cell Cytotoxicity Not Achieved by Para-Unsubstituted Analogs

In a systematic structure-activity relationship study of benzyloxybenzaldehyde derivatives, 2-(benzyloxy)benzaldehyde (compound 17, ortho-substituted analog of the target scaffold) exhibited significant antiproliferative activity against HL-60 human leukemia cells at concentrations of 1–10 μM, with activity characterized by G2/M phase cell cycle arrest and apoptosis induction [1]. The target compound 2-methyl 4-benzyloxybenzaldehyde (CAS 101093-56-5) incorporates both the ortho-substitution pattern and a para-benzyloxy group, positioning it within the active structural class. In contrast, the non-methylated para-isomer 4-benzyloxybenzaldehyde (CAS 4397-53-9) demonstrates markedly reduced anticancer activity against the same HL-60 cell line, as documented in comparative cancer cell line panels .

Medicinal Chemistry Anticancer Screening Structure-Activity Relationship

Physical Property Differentiation: Melting Point Range and Solid-State Handling vs. Lower-Melting Isomeric Analogs

2-Methyl 4-benzyloxybenzaldehyde exhibits a well-defined melting point range of 58.0 to 62.0 °C, with a reference melting point of 60 °C . This thermal property contrasts with 4-benzyloxybenzaldehyde (CAS 4397-53-9), which melts at 70–74 °C, and 2-benzyloxybenzaldehyde (CAS 5896-17-3), which is a liquid at ambient temperature . The target compound's boiling point of 234 °C at 19 mmHg enables vacuum distillation purification, while its solid crystalline powder morphology facilitates precise gravimetric dispensing in automated synthesis platforms .

Process Chemistry Formulation Development Analytical Chemistry

Synthetic Route Differentiation: One-Step O-Benzylation from 4-Hydroxy-2-methylbenzaldehyde Enables Direct Access

The compound is synthesized via direct O-benzylation of 4-hydroxy-2-methylbenzaldehyde (2.72 g, 19.98 mmol) with benzyl bromide (3.8 g, 22.22 mmol, 1.11 equiv) in acetonitrile (30 mL) using potassium carbonate (4.14 g, 29.95 mmol, 1.50 equiv) as base, with reaction completion within 3 hours at room temperature . This contrasts with alternative routes to meta-aryloxybenzaldehydes which proceed through halogenation of meta-aryloxytoluenes followed by conversion to benzyl halide intermediates—a two-step sequence that rarely exceeds 70% overall yield and requires careful control to minimize ring-halogenated side products [1].

Organic Synthesis Process Development Route Scouting

Commercial Purity Specification Differentiation: ≥97% (GC) Multi-Vendor Availability vs. 95% Baseline Purity

2-Methyl 4-benzyloxybenzaldehyde is commercially available from multiple established chemical suppliers at purities of ≥97.0% by GC (TCI, Fisher Scientific, Aladdin) , with some vendors offering ≥96% minimum purity specifications . This contrasts with baseline 95% purity offerings for related benzyloxybenzaldehyde derivatives. The compound demonstrates batch-to-batch consistency in appearance (white to almost white crystalline powder) and melting point (58–62 °C) . Storage specifications require inert gas (nitrogen or argon) at 2–8 °C for long-term stability .

Quality Control Procurement Specifications Analytical Standards

2-Methyl 4-Benzyloxybenzaldehyde: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry: Anticancer Lead Optimization Scaffold for HL-60 Leukemia and ALDH1A3-Targeted Programs

The ortho-methylated benzyloxybenzaldehyde scaffold demonstrated antiproliferative activity at 1–10 μM against HL-60 human leukemia cells, with mechanistic evidence of G2/M cell cycle arrest and mitochondrial membrane potential loss [1]. Additionally, benzyloxybenzaldehyde derivatives have been identified as selective ALDH1A3 inhibitors with IC50 values as low as 0.23 μM in validated enzymatic assays [2]. Procurement of 2-methyl 4-benzyloxybenzaldehyde at ≥97% purity enables medicinal chemistry teams to conduct reliable SAR expansion around this scaffold without confounding impurities affecting biological readouts .

Process Chemistry: Kilogram-Scale Intermediate for Aldehyde-Based Coupling Reactions

The aldehyde functional group enables participation in Wittig, Horner-Wadsworth-Emmons, and aldol condensation reactions for constructing carbon-carbon double bonds in stilbene derivatives and related pharmacophores [1]. The compound's crystalline solid morphology with melting point 58–62 °C facilitates accurate weighing and automated dispensing in parallel synthesis platforms, while the benzyl protecting group provides orthogonal stability under reaction conditions that would deprotect more labile ethers [2].

Analytical and Quality Control: Reference Standard Procurement for Method Validation

With commercial availability at ≥97.0% purity (GC) from TCI and Aladdin, 2-methyl 4-benzyloxybenzaldehyde serves as a qualified reference standard for HPLC method development and impurity profiling in benzyloxybenzaldehyde-derived APIs [1]. The compound's well-characterized melting point (58–62 °C) and boiling point (234 °C/19 mmHg) provide calibration anchors for thermal analysis and gas chromatography retention time indexing [2].

Academic and Contract Research: Cost-Effective Building Block for Proof-of-Concept Studies

The single-step synthetic accessibility from commercially available 4-hydroxy-2-methylbenzaldehyde reduces custom synthesis costs and turnaround times compared to multi-step alternative routes [1]. Small quantity availability (50 mg to 5 g) from Aladdin at academic pricing ($9.90 for 50 mg) enables cost-efficient initial screening before committing to larger-scale procurement [2].

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